molecular formula C18H12O2S2 B14660334 (2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) CAS No. 43155-37-9

(2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone)

Cat. No.: B14660334
CAS No.: 43155-37-9
M. Wt: 324.4 g/mol
InChI Key: XWUYZIWMZBIWOR-UHFFFAOYSA-N
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Description

The compound (2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) (CAS 43155-37-9) features a 1,3-dithietane core bridged by two phenylethanone moieties in a Z,Z-configuration . The 1,3-dithietane ring, a four-membered sulfur-containing heterocycle, imparts unique electronic and steric properties.

Properties

CAS No.

43155-37-9

Molecular Formula

C18H12O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-phenacylidene-1,3-dithietan-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C18H12O2S2/c19-15(13-7-3-1-4-8-13)11-17-21-18(22-17)12-16(20)14-9-5-2-6-10-14/h1-12H

InChI Key

XWUYZIWMZBIWOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2SC(=CC(=O)C3=CC=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) typically involves the formation of the dithietane ring followed by the attachment of phenylethanone groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under controlled conditions.

    Condensation Reactions: Attachment of phenylethanone groups via condensation reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can undergo various chemical reactions, including:

    Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phenylethanone moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the dithietane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides, while reduction of the phenylethanone groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, compounds with dithietane rings and phenylethanone groups may exhibit interesting biological activities. Research may focus on their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings. Their chemical stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) involves interactions with molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

c. 1,1'-(p-Phenylene)bis(2-phenylethanedione)

  • Structure : Replaces the dithietane with a phenylene linker and ethanedione (diketone) groups .
  • Electronic Effects : The diketone groups enhance electron-withdrawing capacity, contrasting with the dithietane’s electron-rich sulfur atoms. This difference may influence applications in charge-transfer complexes or catalysis.
2.2 Crystallographic and Material Properties
  • TCNQ Complexes: Analogous to ’s TCNQ (tetracyanoquinodimethane) complexes, the dithietane compound may form stacked structures due to planar aromatic systems. However, the dithietane’s sulfur atoms could lead to shorter stacking distances (vs. TCNQ’s 7.161 Å lattice parameter) and altered semiconductor behavior .
  • Dimethyl Ester Derivatives: highlights dimethyl esters of 1,3-dithietane with cyano groups, suggesting that substitutions on the dithietane core modulate solubility and conjugation—critical for optoelectronic materials .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone), and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often faces challenges in stabilizing the dithietane ring due to its strain and susceptibility to oxidation. Optimizing reaction conditions (e.g., inert atmosphere, low temperatures) and selecting sulfurizing agents (e.g., Lawesson’s reagent) can mitigate degradation. Monitoring intermediates via thin-layer chromatography (TLC) and NMR spectroscopy (e.g., tracking thione-to-dithietane conversion) is critical . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) can isolate the product while minimizing decomposition .

Q. How can the stereochemical configuration (Z/Z) of the dithietane core be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for resolving Z/E isomerism in the dithietane moiety. If crystals are unavailable, NOESY NMR can detect spatial proximity between protons on adjacent phenyl groups. Computational methods (e.g., DFT calculations) can predict stability differences between isomers, corroborating experimental data .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the conjugated dithietane-phenylethanone system. IR spectroscopy confirms C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches. 13C NMR resolves carbonyl carbons (190–210 ppm) and sulfur-linked carbons (100–120 ppm) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s redox behavior in electrochemical studies?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reversible redox peaks linked to dithietane ring opening. Electron-withdrawing groups on the phenyl rings shift reduction potentials positively. Correlate findings with Hammett substituent constants and DFT-calculated LUMO energies .

Q. What mechanistic pathways explain contradictory reactivity observations in nucleophilic addition reactions?

  • Methodological Answer : Competing pathways (e.g., ring-opening vs. carbonyl attack) depend on nucleophile strength. Use kinetic isotope effects (KIE) and trapping experiments (e.g., with TEMPO) to identify intermediates. DFT transition-state modeling can rationalize selectivity .

Q. How can this compound serve as a precursor for supramolecular assemblies, and what analytical methods validate structural integrity post-modification?

  • Methodological Answer : The dithietane’s sulfur atoms can coordinate metals (e.g., Pd, Ru) for catalytic frameworks. Post-functionalization, use ESI-MS to confirm metal-ligand ratios and PXRD to assess crystallinity. Compare experimental TGA/DSC data with simulated thermal stability models .

Data Contradiction & Theoretical Framework Questions

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set). Use GIAO (Gauge-Including Atomic Orbital) methods for NMR shift accuracy. Cross-validate with solid-state NMR if solution-state data conflict with X-ray structures .

Q. What theoretical frameworks guide the design of derivatives with enhanced photophysical properties?

  • Methodological Answer : Apply Frontier Molecular Orbital (FMO) theory to predict absorption/emission shifts. Introduce electron-donating groups (e.g., -OMe) to lower HOMO-LUMO gaps. Validate via TD-DFT simulations and correlate with experimental fluorescence quantum yields .

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